molecular formula C25H32N2O B11489886 2-(Adamantan-1-YL)-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-YL)methyl]acetamide

2-(Adamantan-1-YL)-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-YL)methyl]acetamide

Cat. No.: B11489886
M. Wt: 376.5 g/mol
InChI Key: FBDPDRUZBRXTKQ-UHFFFAOYSA-N
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Description

2-(Adamantan-1-YL)-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-YL)methyl]acetamide is a complex organic compound that features both adamantane and carbazole moieties The adamantane structure is known for its rigidity and stability, while the carbazole moiety is recognized for its aromatic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Adamantan-1-YL)-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-YL)methyl]acetamide typically involves multiple steps:

    Formation of the Adamantane Derivative: The adamantane derivative can be synthesized through the reaction of adamantane with acetic anhydride in the presence of a catalyst such as sulfuric acid.

    Preparation of the Carbazole Derivative: The carbazole derivative can be prepared by reacting carbazole with formaldehyde and a secondary amine under acidic conditions to form the corresponding N-substituted carbazole.

    Coupling Reaction: The final step involves coupling the adamantane derivative with the carbazole derivative using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Adamantan-1-YL)-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-YL)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic carbazole moiety, using electrophiles or nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as bromine or nucleophiles like sodium methoxide.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted carbazole derivatives.

Scientific Research Applications

2-(Adamantan-1-YL)-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-YL)methyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its structural similarity to known pharmacophores.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and unique structural properties.

Mechanism of Action

The mechanism of action of 2-(Adamantan-1-YL)-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-YL)methyl]acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in key biological processes, such as neurotransmitter regulation or cell signaling pathways.

    Pathways Involved: It may modulate pathways related to oxidative stress, inflammation, or apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Adamantan-1-YL)-N-methylacetamide: Similar structure but lacks the carbazole moiety.

    N-[(2,3,4,9-tetrahydro-1H-carbazol-6-YL)methyl]acetamide: Similar structure but lacks the adamantane moiety.

Uniqueness

2-(Adamantan-1-YL)-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-YL)methyl]acetamide is unique due to the combination of the adamantane and carbazole moieties, which confer both stability and aromatic properties

Properties

Molecular Formula

C25H32N2O

Molecular Weight

376.5 g/mol

IUPAC Name

2-(1-adamantyl)-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)acetamide

InChI

InChI=1S/C25H32N2O/c28-24(14-25-11-17-7-18(12-25)9-19(8-17)13-25)26-15-16-5-6-23-21(10-16)20-3-1-2-4-22(20)27-23/h5-6,10,17-19,27H,1-4,7-9,11-15H2,(H,26,28)

InChI Key

FBDPDRUZBRXTKQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNC(=O)CC45CC6CC(C4)CC(C6)C5

Origin of Product

United States

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